Cas no 43138-64-3 (1,2:5,6-Diisopropylidene-3-O-methyl-α-D-glucofuranose)

1,2:5,6-Diisopropylidene-3-O-methyl-α-D-glucofuranose is a protected derivative of D-glucose, featuring isopropylidene and methyl ether groups at specific positions. This modification enhances its stability and solubility in organic solvents, making it a valuable intermediate in synthetic carbohydrate chemistry. The compound is particularly useful in glycosylation reactions, where selective protection is required to achieve controlled functionalization. Its rigid furanose structure and defined stereochemistry facilitate precise synthetic manipulations, aiding in the preparation of complex oligosaccharides and glycoconjugates. The presence of the 3-O-methyl group further increases its utility in regioselective transformations, offering advantages in the synthesis of biologically active molecules and chiral building blocks.
1,2:5,6-Diisopropylidene-3-O-methyl-α-D-glucofuranose structure
43138-64-3 structure
Product Name:1,2:5,6-Diisopropylidene-3-O-methyl-α-D-glucofuranose
CAS No:43138-64-3
MF:C13H22O6
MW:274.310184955597
CID:330718
PubChem ID:7077992
Update Time:2025-07-01

1,2:5,6-Diisopropylidene-3-O-methyl-α-D-glucofuranose Chemical and Physical Properties

Names and Identifiers

    • a-D-Glucofuranose,3-O-methyl-1,2:5,6-bis-O-(1-methylethylidene)-
    • 1,2:5,6-Diisopropylidene-3-O-methyl-α-D-glucofuranose
    • 1,2:5,6-DIISOPROPYLIDENE-3-O-METHYL-A-D-GLUCOFURANOSE
    • 1,2:5,6-di-O-isopropylidene-3-O-methyl-α-D-glucofuranoside
    • Glucofuranose, 1,2:5,6-di-O-isopropylidene-3-O-methyl- (7CI)
    • (4R)-4-[(3aR,5R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2,2-dimethyl-1,3-dioxolane
    • 3-O-Methyl-1,2:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranose
    • SCHEMBL6909282
    • 43138-64-3
    • A-D-Glucofuranose, 3-O-methyl-1,2:5,6-bis-O-(1-methylethylidene)-
    • DTXSID901176160
    • (3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
    • (3R,4S)-3-[(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-4-METHOXY-7,7-DIMETHYL-2,6,8-TRIOXABICYCLO[3.3.0]OCTANE
    • Inchi: 1S/C13H22O6/c1-12(2)15-6-7(17-12)8-9(14-5)10-11(16-8)19-13(3,4)18-10/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11-/m1/s1
    • InChI Key: GPNUVPVTXHBPJI-KAMPLNKDSA-N
    • SMILES: O1[C@H]2[C@@H]([C@H]([C@H]1[C@H]1COC(C)(C)O1)OC)OC(C)(C)O2

Computed Properties

  • Exact Mass: 274.14163842g/mol
  • Monoisotopic Mass: 274.14163842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 115-120 ºC (0.5 Torr)
  • Flash Point: 124.2±27.8 ºC,
  • Refractive Index: 1.4518 (589.3 nm 17 ºC)
  • Solubility: Slightly soluble (15 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1,2:5,6-Diisopropylidene-3-O-methyl-α-D-glucofuranose Security Information

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(CAS:43138-64-3)3-O-Methyl-1,2:5,6-di-O-isopropylidene-alpha-D-ribo-hexofuranose
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